4-Hydroxy-2,3-dimethoxybenzaldehyde
Overview
Description
4-Hydroxy-2,3-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H10O4 . It is also known as Benzaldehyde,4-hydroxy-2,3-dimethoxy . This product can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups, one hydroxy group, and one aldehyde group .Scientific Research Applications
Crystallographic Studies
4-Hydroxy-2,3-dimethoxybenzaldehyde has been studied for its crystal structures and hydrogen-bonding patterns. Gomes et al. (2018) investigated the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,3-dimethoxybenzaldehyde oxime. They found different conformations and hydrogen-bonding patterns in these compounds, contributing to our understanding of molecular interactions and structures (Gomes et al., 2018).
Synthetic Applications
Nimgirawath et al. (2009) developed a convenient and economical synthesis method for this compound, which served as a starting material for synthesizing various bioactive compounds. This synthesis pathway is critical for the production of compounds with potential antimicrobial and anti-inflammatory properties (Nimgirawath et al., 2009).
Photophysical Properties
Stalin and Rajendiran (2005) explored the photophysical properties of 4-hydroxy-3,5-dimethoxybenzaldehyde in different solvents, pH, and in the presence of beta-cyclodextrin. Their research provides insights into the intramolecular charge transfer and hydrogen bonding effects, which are essential for understanding the behavior of this compound under various conditions (Stalin & Rajendiran, 2005).
Optical Studies of Metal Complexes
Mekkey et al. (2020) conducted a study to synthesize and examine the optical properties of metal complexes with 3,4-dimethoxy benzaldehyde derivatives. This research contributes to the understanding of the optical absorption properties of these complexes, which can be applied in various fields, including material science (Mekkey et al., 2020).
Solvent Effects on Mutagen Formation
Chengyong et al. (2000) studied the formation of a mutagen (MX) by chlorination of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), providing insights into the reaction conditions that influence MX formation. This research is significant for understanding and controlling mutagenic substances in processes like water treatment (Chengyong et al., 2000).
Solubility and Thermodynamics
Wang et al. (2017) investigated the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various organic solvents. This study provides crucial data for understanding the purification process and optimizing conditions for bromination processes involving this compound (Wang et al., 2017).
Properties
IUPAC Name |
4-hydroxy-2,3-dimethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWYSWXWDNMUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620690 | |
Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69471-05-2 | |
Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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